molecular formula C9H15N3 B8669056 Methyl[2-(methyl-2-pyridinylamino)ethyl]amine

Methyl[2-(methyl-2-pyridinylamino)ethyl]amine

Cat. No. B8669056
M. Wt: 165.24 g/mol
InChI Key: BHGUFNHZAAQGMC-UHFFFAOYSA-N
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Patent
US05268477

Procedure details

A mixture of N,N'-dimethylethylene-diamine (25 g) and 2-chloropyridine (1.3 g) is warmed at 85° with stirring for 18 h. The excess dimethylethylenediamine is removed by distillation at reduced pressure. The distillation residue is distributed between ethyl acetate (150 ml) and water (100 ml). The organic phase is separated, dried over sodium sulfate and the organic solvent removed under reduced pressure to give the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][NH:5][CH3:6].Cl[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1>>[CH3:1][NH:2][CH2:3][CH2:4][N:5]([CH3:6])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=NC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed at 85°
CUSTOM
Type
CUSTOM
Details
The excess dimethylethylenediamine is removed by distillation at reduced pressure
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the organic solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CNCCN(C1=NC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.